
3-(4-Methyl-2,5-dioxofuran-3-yl)propanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methyl-2,5-dioxofuran-3-yl)propanoyl chloride is an organic compound with the molecular formula C8H7ClO4 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a propanoyl chloride group attached to a methyl-substituted dioxofuran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-2,5-dioxofuran-3-yl)propanoyl chloride typically involves the chlorination of 3-(4-Methyl-2,5-dioxofuran-3-yl)propanoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
3-(4-Methyl-2,5-dioxofuran-3-yl)propanoic acid+SOCl2→3-(4-Methyl-2,5-dioxofuran-3-yl)propanoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-(4-Methyl-2,5-dioxofuran-3-yl)propanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(4-Methyl-2,5-dioxofuran-3-yl)propanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form the corresponding amides, esters, and thioesters.
Hydrolysis: The reaction with water or aqueous bases (e.g., NaOH) leads to hydrolysis.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
3-(4-Methyl-2,5-dioxofuran-3-yl)propanoic acid: Formed by hydrolysis.
科学研究应用
3-(4-Methyl-2,5-dioxofuran-3-yl)propanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(4-Methyl-2,5-dioxofuran-3-yl)propanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
相似化合物的比较
Similar Compounds
3-(4-Methyl-2,5-dioxofuran-3-yl)propanoic acid: The parent compound from which 3-(4-Methyl-2,5-dioxofuran-3-yl)propanoyl chloride is derived.
3-(4-Methyl-2,5-dioxofuran-3-yl)propanol: The reduced form of the compound.
3-(4-Methyl-2,5-dioxofuran-3-yl)propanoate esters: Formed by esterification reactions.
Uniqueness
This compound is unique due to its high reactivity as an acylating agent, making it valuable in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from similar compounds.
属性
分子式 |
C8H7ClO4 |
|---|---|
分子量 |
202.59 g/mol |
IUPAC 名称 |
3-(4-methyl-2,5-dioxofuran-3-yl)propanoyl chloride |
InChI |
InChI=1S/C8H7ClO4/c1-4-5(2-3-6(9)10)8(12)13-7(4)11/h2-3H2,1H3 |
InChI 键 |
QMOVYBYNKRAAJL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)OC1=O)CCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


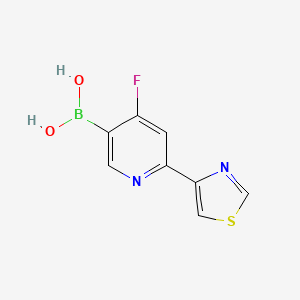
![Methyl 4-{2-[3-(dimethylamino)propyl]-6-methoxy-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14090804.png)
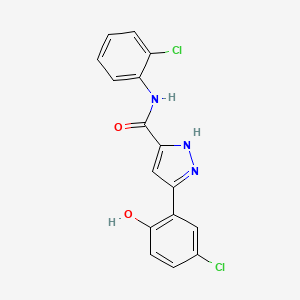
![4-(3,4-dichlorophenyl)-5-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14090827.png)
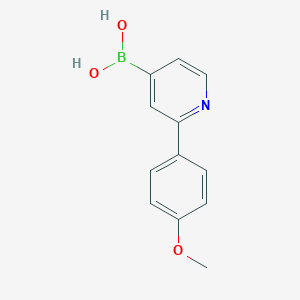
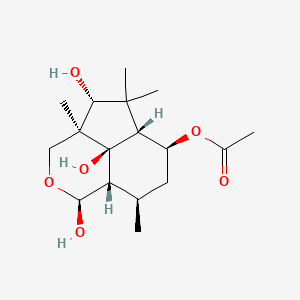
![2-ethoxy-4-({[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B14090846.png)
![5-(4-fluorobenzyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090849.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090856.png)
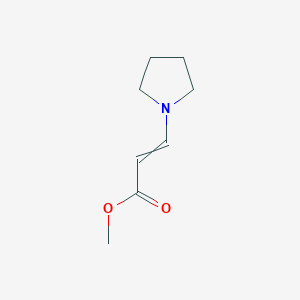
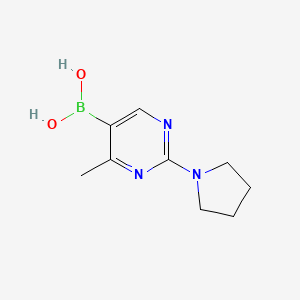
![1-(4-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090865.png)
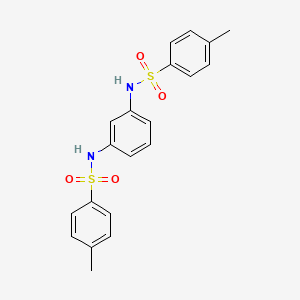
![6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090886.png)
